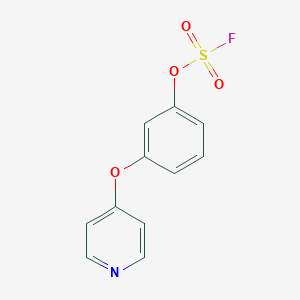![molecular formula C20H21FN6O3S B2997282 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine CAS No. 1788673-68-6](/img/structure/B2997282.png)
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine is a synthetic compound notable for its intricate structure and potential applications in various scientific fields. This compound is of interest due to its potential biological activities and chemical reactivity.
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, including chemokine receptors, cholinesterase, and aβ-aggregation . The role of these targets varies from immune response modulation (chemokine receptors) to potential Alzheimer’s disease treatment (cholinesterase and Aβ-aggregation).
Mode of Action
Benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . These reactions involve the resonance-stabilized carbocation, which may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been involved in a variety of biologically active molecules’ synthesis, including chemokine antagonists, pyrido[1,2-a]benzimidazoles, pyrimidine derivatives, and chlorokojic acid derivatives . These molecules can affect various biochemical pathways, leading to cytotoxic, antiplasmodial, cholinesterase inhibitory, antibacterial, and antiviral activities .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
准备方法
The synthesis of 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine involves several steps, typically starting with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. This process is followed by functionalization to introduce the 2-fluorobenzyl group and the pyridin-4-yl group.
Industrial production methods for this compound might involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Specific reagents and catalysts, like copper (I) bromide in the presence of sodium ascorbate for the cycloaddition reaction, are commonly used.
化学反应分析
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Occurs in the presence of halides and bases, potentially forming new derivatives.
The major products from these reactions depend on the reaction conditions and reagents used, often resulting in modified triazole, benzyl, or piperazine rings.
科学研究应用
This compound has a broad range of applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, including enzyme inhibition and receptor binding studies.
Medicine: : Explored for therapeutic applications, possibly in drug design and development.
Industry: : Utilized in material science for developing novel compounds with specific properties.
相似化合物的比较
When compared to similar compounds, such as other triazole derivatives or piperazine-containing molecules, 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine stands out due to its unique combination of fluorobenzyl, pyridinyl, triazole, and piperazine moieties. This distinctive structure offers a diverse range of chemical reactivity and potential biological activity.
Some similar compounds include:
1-(4-fluorobenzyl)-4-methylsulfonylpiperazine
1-(2-chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole
4-(methylsulfonyl)-1-(phenylmethyl)piperazine
Each of these compounds, while sharing similarities, showcases unique chemical properties and applications.
By understanding and exploring the potential of this compound, researchers can unlock new possibilities in various scientific and industrial domains.
属性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-31(29,30)26-12-10-25(11-13-26)20(28)18-19(15-6-8-22-9-7-15)27(24-23-18)14-16-4-2-3-5-17(16)21/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEPYIPSHUZIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)
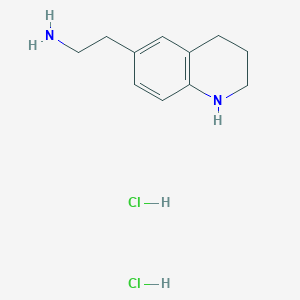
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)
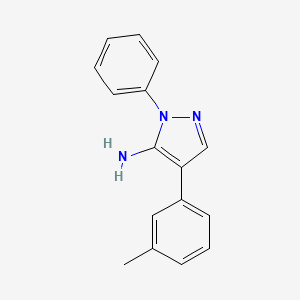
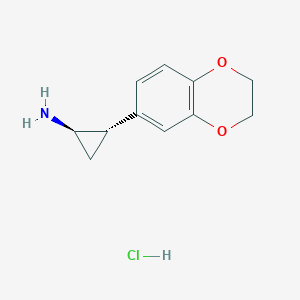
![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)
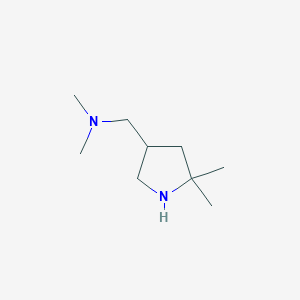
![5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2997213.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)
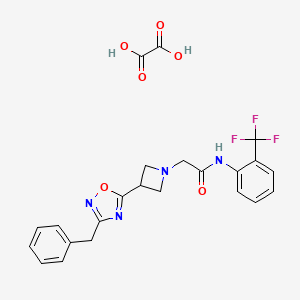
![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)
